molecular formula C20H24ClN3O3 B11680477 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol

4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol

Cat. No.: B11680477
M. Wt: 389.9 g/mol
InChI Key: JTLDDIHGTHJCPV-LPYMAVHISA-N
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Description

4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol is a complex organic compound with the molecular formula C19H23ClN2O3. This compound is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a dimethoxyphenol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions to form 4-(4-chlorobenzyl)piperazine.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,6-dimethoxyphenol in the presence of an appropriate catalyst, such as para-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
  • 4-chloro-2-[(E)-{(4-chlorobenzyl)imino}methyl]phenol

Uniqueness

4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol is unique due to its specific structural features, such as the combination of a piperazine ring and a dimethoxyphenol moiety

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C20H24ClN3O3/c1-26-18-11-16(12-19(27-2)20(18)25)13-22-24-9-7-23(8-10-24)14-15-3-5-17(21)6-4-15/h3-6,11-13,25H,7-10,14H2,1-2H3/b22-13+

InChI Key

JTLDDIHGTHJCPV-LPYMAVHISA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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